S-ビオアレスリン

概要

説明

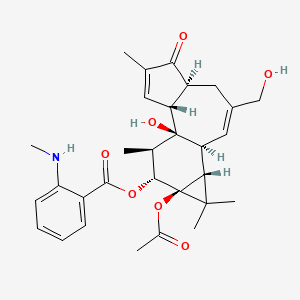

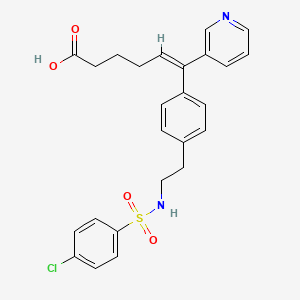

S-Bioallethrin is a synthetic pyrethroid with fast knock-down activity against household pest insects . It disrupts nerve function by modifying the gating kinetics of transitions between the conducting and nonconducting states of voltage-gated sodium channels .

Chemical Reactions Analysis

S-Bioallethrin undergoes various chemical reactions. For instance, it has been found that the alkenyl side chains in the alcohol moiety of S-Bioallethrin are easily oxidized by mixed function oxidases (mfo) and chemical oxidants .Physical and Chemical Properties Analysis

S-Bioallethrin is a yellow viscous liquid . It has a molecular mass of 302.41 and a relative density of 0.98 . It is insoluble in water and has a flash point of approximately 120°C .科学的研究の応用

S-ビオアレスリン(エスビオール)科学研究用途

公衆衛生害虫駆除: S-ビオアレスリンは、公衆衛生において害虫駆除に使用されています。 殺生物剤として登録されており、家庭用害虫駆除に用いられており、特にヒトスジシマカなどの蚊に対して効果的です .

農業: 農業では、S-ビオアレスリンは、その低い溶解性と揮発性のために、地下水への浸出の可能性が低いため、殺虫剤として使用されています。 しかし、土壌や水中で比較的安定しているため、環境への残留の可能性を避けるために、慎重な管理が必要です .

ヒトへの健康影響に関する研究: ヒトへの健康影響、特にヒトリンパ球への影響や潜在的な抗アンドロゲン活性など、S-ビオアレスリンの影響を調べるための研究が行われており、ピレスロイドへの曝露の影響を理解することが重要であることを強調しています .

殺虫剤の効果に関する研究: 研究では、成虫の蚊の個体数に対する熱霧化によるS-ビオアレスリンの効果を評価し、より効果的な害虫駆除戦略の開発に貢献しています .

環境への残留性と毒性: 環境研究では、さまざまな生態系におけるS-ビオアレスリンの残留性と毒性に焦点を当て、非標的種への影響を評価し、安全な使用ガイドラインの策定に役立てています .

作用機序

Target of Action

S-Bioallethrin, like other pyrethroids, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them critical for neuronal communication.

Mode of Action

S-Bioallethrin binds to voltage-gated sodium channels in their closed state and modifies the gating kinetics . The binding of S-Bioallethrin appears to increase the affinity of the channel for pyrethroids. Once bound, pyrethroids like S-Bioallethrin slow both the opening and closing of the sodium channel. This results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .

Biochemical Pathways

The binding of S-Bioallethrin to sodium channels leads to a hyperexcitable state in neurons, which can result in paralysis or death . Additionally, S-Bioallethrin has been found to enhance the generation of reactive oxygen species (ROS), impair the redox system, and cause mitochondrial dysfunction . This can lead to oxidative stress, which can damage various cellular components, including lipids, proteins, and DNA .

Result of Action

The action of S-Bioallethrin at the molecular and cellular level leads to several effects. It causes respiratory paralysis in lice and scabies parasites, resulting in their death . In human lymphocytes, S-Bioallethrin treatment can result in loss of cell viability, increased oxidative stress markers, and compromised antioxidant defense . It can also cause plasma membrane damage, mitochondrial depolarization, and nuclear DNA fragmentation .

Action Environment

The action, efficacy, and stability of S-Bioallethrin can be influenced by various environmental factors. For instance, sunlight can rapidly decompose S-Bioallethrin, which is why it is most commonly used indoors . Misuse or spillage of S-Bioallethrin could pose an environmental hazard . Under recommended conditions of use, the exposure of the general population to s-bioallethrin is considered negligible .

Safety and Hazards

将来の方向性

Research has shown that S-Bioallethrin can cause oxidative damage and compromises the antioxidant system leading to DNA damage, cellular and organelle toxicity, resulting in apoptosis and necrosis of human lymphocytes . This suggests that more research is needed to fully understand the potential health impacts of S-Bioallethrin and to develop safer alternatives.

生化学分析

Biochemical Properties

S-Bioallethrin interacts with various biomolecules, primarily enzymes and proteins. It has been found to enhance the generation of reactive oxygen species (ROS), impair the redox system, and cause mitochondrial dysfunction in human lymphocytes . S-Bioallethrin treatment resulted in significant increases in oxidative stress markers like lipid peroxidation and protein oxidation . It also inhibited major antioxidant enzymes, compromising the antioxidant defense of cells .

Cellular Effects

S-Bioallethrin has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, leading to DNA damage, cellular and organelle toxicity, and resulting in apoptosis and necrosis of human lymphocytes . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of S-Bioallethrin involves binding to voltage-gated sodium channels in their closed state and modifying the gating kinetics . Once bound, S-Bioallethrin slows both the opening and closing of the sodium channel, resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization .

Temporal Effects in Laboratory Settings

S-Bioallethrin’s effects change over time in laboratory settings. For instance, different concentrations of S-Bioallethrin (10 to 200 μM, 2 h at 37 °C) on human lymphocytes under in vitro conditions resulted in a loss of cell viability . This indicates that the product’s stability, degradation, and long-term effects on cellular function need to be considered in laboratory studies.

Dosage Effects in Animal Models

The effects of S-Bioallethrin vary with different dosages in animal models. For instance, a study using a zebrafish model showed that the side effects of S-Bioallethrin can be evaluated effectively in vivo

Metabolic Pathways

S-Bioallethrin is involved in several metabolic pathways. It is subject to extensive hydrolytic and oxidative degeneration by the mammalian metabolism, leading to a complex series of metabolites partially conjugated and finally eliminated in the urine .

Subcellular Localization

Given its effects on mitochondrial function and DNA integrity, it is likely that it localizes to these subcellular compartments

特性

IUPAC Name |

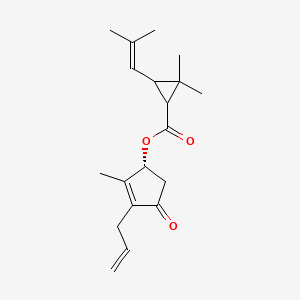

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-AQYZNVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180679 | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW VISCOUS LIQUID. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

165-170, at 0.05kPa: 153 °C | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

65.6 °C o.c. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.00 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

584-79-2, 260359-57-7, 28057-48-9 | |

| Record name | Allethrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260359577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79DM7O471 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-bioallethrin exert its insecticidal effect?

A1: S-bioallethrin, like other pyrethroids, acts primarily on the nervous system of insects. [, , ] It binds to voltage-gated sodium channels (VGSCs) in neurons, delaying their closure and disrupting the normal transmission of nerve impulses. [, , ] This leads to repetitive nerve firing, causing paralysis and ultimately death of the insect.

Q2: Does S-bioallethrin affect mammalian VGSCs?

A2: Yes, S-bioallethrin can interact with mammalian VGSCs, albeit with lower potency compared to insect VGSCs. [, , ] Studies have demonstrated that it can alter sodium influx in cultured mammalian neurons, but generally at higher concentrations than those required for insecticidal activity. [, , ]

Q3: What is the molecular formula and weight of S-bioallethrin?

A4: The molecular formula of S-bioallethrin is C19H26O3, and its molecular weight is 302.4 g/mol. [, ]

Q4: Is there spectroscopic data available for S-bioallethrin?

A5: While the provided research articles do not provide detailed spectroscopic data, they mention techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) being used to analyze and characterize S-bioallethrin and its metabolites. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)